A Comprehensive Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-oxoacetic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-oxoacetic Acid
Introduction
2-Cyclohexyl-2-oxoacetic acid, also known as α-Oxocyclohexaneacetic acid, is an organic compound featuring a carboxylic acid functional group adjacent to a ketone, with a cyclohexyl ring attached at the alpha position. This α-keto acid structure makes it a versatile building block in organic synthesis and a molecule of interest for researchers in medicinal chemistry and materials science. Its unique combination of a bulky, nonpolar cyclohexyl group and a reactive, polar α-keto acid moiety governs its physical and chemical behavior.
This guide provides an in-depth analysis of the core physicochemical properties of 2-Cyclohexyl-2-oxoacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into experimental design, the causality behind methodological choices, and the practical implications of its properties.
Molecular Identity and Structural Characteristics
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.
| Identifier | Value | Source(s) |
| CAS Number | 4354-49-8 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][4] |
| Molecular Weight | 156.18 g/mol | [1][2][3][5] |
| IUPAC Name | 2-Cyclohexyl-2-oxoacetic acid | N/A |
| Synonym(s) | α-Oxocyclohexaneacetic acid | [2] |
| SMILES | OC(=O)C(=O)C1CCCCC1 | [2] |
Summary of Physicochemical Properties
The following table summarizes key computed and experimental properties, providing a quick reference for laboratory applications. It is important to note that while many properties can be accurately predicted computationally, experimental verification remains the gold standard.
| Property | Value | Details / Source(s) |
| Physical State | Solid (predicted) | Based on structure and MW |
| Melting Point | Data not available | Experimentally undetermined |
| Boiling Point | Data not available | Experimentally undetermined |
| pKa | Estimated: ~3.5 - 4.0 | No experimental data. Estimated based on related α-keto acids like glyoxylic acid (pKa ~3.3)[6][7] and the electronic effect of the cyclohexyl group. |
| LogP (o/w) | 1.2204 | Computationally derived, indicating moderate lipophilicity.[2] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Computationally derived.[2] |
| Hydrogen Bond Donors | 1 | [2][8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 2 | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature or 4°C. | [2][4] |
In-Depth Physicochemical Analysis
Acidity and pKa
The acidity of 2-Cyclohexyl-2-oxoacetic acid is a defining characteristic, influencing its solubility, reactivity, and behavior in biological systems. The pKa value quantifies the strength of the carboxylic acid.
Expert Insight: While no experimentally determined pKa for this specific molecule is readily available in public literature, we can form a strong hypothesis based on its structure. The presence of the adjacent (alpha) electron-withdrawing ketone group significantly increases the acidity of the carboxylic proton compared to a simple alkyl carboxylic acid. For context, glyoxylic acid, the parent α-keto acid, has a pKa of approximately 3.3.[6][7] The cyclohexyl group is generally considered weakly electron-donating through induction, which would slightly decrease the acidity (raise the pKa) relative to glyoxylic acid. Therefore, a pKa value in the range of 3.5 to 4.0 is a reasonable estimate, making it a moderately strong organic acid. This acidity means that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic (carboxylate) form.
Solubility Profile
The molecule's structure contains both a hydrophilic (polar) α-keto acid head and a lipophilic (nonpolar) cyclohexyl tail, making it amphiphilic.
-
Water: It is expected to have limited solubility in neutral water. However, its solubility is highly pH-dependent. In basic aqueous solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.
-
Organic Solvents: High solubility is predicted in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate, owing to hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexanes, though the cyclohexyl group will contribute some affinity.
Spectroscopic Signature for Structural Verification
Spectroscopic methods are essential for confirming the identity and purity of the compound. The expected spectral features are as follows:
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¹H NMR: The spectrum would be characterized by a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm). The single proton on the cyclohexyl ring alpha to the carbonyl group would appear as a multiplet. The remaining ten protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region (typically δ 1.0-2.5 ppm).
-
¹³C NMR: Two distinct signals are expected in the carbonyl region: one for the carboxylic carbon (δ ~160-170 ppm) and a more deshielded signal for the ketone carbon (δ ~190-200 ppm). The cyclohexyl carbons would produce signals in the δ 25-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional groups. Key expected absorptions include a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). Two distinct C=O stretching bands would be visible: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the ketone carbonyl (~1715-1730 cm⁻¹), which may overlap.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 156. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and decarboxylation (-CO₂, 44 Da).
Reactivity and Chemical Stability
The reactivity of 2-Cyclohexyl-2-oxoacetic acid is dominated by its α-keto acid moiety.
-
Typical Carboxylic Acid Reactions: It undergoes esterification with alcohols under acidic conditions and can be converted to an acyl chloride.
-
α-Keto Acid Reactivity: The ketone is susceptible to nucleophilic attack. The molecule can participate in reactions such as the Friedel-Crafts reaction.[1] Like other α-keto acids, it may undergo oxidative decarboxylation under certain conditions.
-
Stability and Storage: The compound is generally stable but should be stored in a tightly sealed container in a dry environment to prevent hydration or reaction with atmospheric moisture.[4]
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed to be robust and self-validating, providing trustworthy data for critical research.
Protocol: Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is the preferred method for pKa determination as it does not rely on subjective color changes from indicators. It provides a precise measure of the dissociation constant by monitoring pH changes upon the addition of a titrant, making it a highly reliable and self-validating system when properly calibrated.
Methodology:
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Cyclohexyl-2-oxoacetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like ethanol may be used if solubility is low, but its effect on the pKa must be noted.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized solution of 0.1 M NaOH.
-
Data Collection: Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding. Collect data well past the equivalence point.
-
Data Analysis:
-
Plot the collected data as pH versus volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (Veq).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is because at this point, the concentrations of the acid and its conjugate base are equal, per the Henderson-Hasselbalch equation.
-
Workflow Visualization:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatuses because it provides quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature, revealing not just the onset of melting but also the peak melting temperature, heat of fusion, and any other thermal events like decomposition, ensuring a comprehensive thermal profile.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified reference standard with a known melting point and enthalpy of fusion (e.g., high-purity Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground 2-Cyclohexyl-2-oxoacetic acid into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.
-
Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. The resulting plot is a thermogram.
-
Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The instrument's software is used to analyze this peak to determine:
-
Onset Temperature: The temperature at which melting begins.
-
Peak Temperature: The temperature at the peak's minimum, often reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which corresponds to the energy required to melt the sample. A sharp peak with a high enthalpy of fusion is indicative of a highly crystalline, pure sample.
-
References
-
Chemsrc. (n.d.). 2-Oxoacetic acid | CAS#:563-96-2. Retrieved January 26, 2024, from [Link]
-
Chemsrc. (n.d.). Ethyl 2-cyclohexyl-2-oxoacetate | CAS#:13275-31-5. Retrieved January 26, 2024, from [Link]
-
ChemCD. (n.d.). 2-cyclohexyl-2-oxoacetic acid, 4354-49-8. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-2-oxoacetic acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved January 26, 2024, from [Link]
-
International Laboratory USA. (n.d.). 2-CYCLOHEXYL-2-OXOACETIC ACID. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Glyoxylic Acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
Wikipedia. (n.d.). Glyoxylic acid. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved January 26, 2024, from [Link]
-
The University of Manchester. (2010). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. Research Explorer. Retrieved January 26, 2024, from [Link]
- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
-
Clariant. (2011). Glyoxylic Acid 50 Data Sheet. Retrieved January 26, 2024, from [Link]
-
Chang, T.-C., & Yu, S. J. (2015). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]
-
PharmaCompass. (n.d.). 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid. Retrieved January 26, 2024, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. International Laboratory USA [intlab.org]
- 4. 4354-49-8|2-Cyclohexyl-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 5. 2-Cyclohexyl-2-oxoacetic acid | CymitQuimica [cymitquimica.com]
- 6. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 8. 2-CYCLOHEXYL-2-OXOACETIC ACID ,4354-49-8 _Chemical Cloud Database [chemcd.com]
